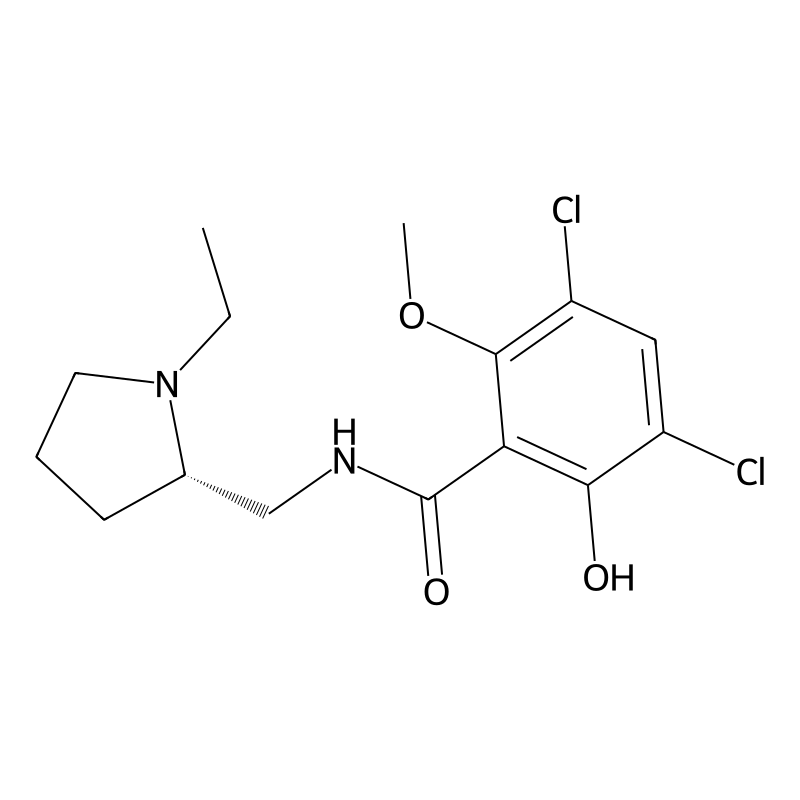

Raclopride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Raclopride is a synthetic benzamide derivative and a highly selective antagonist of dopamine D2 and D3 receptors. In commercial and research procurement, it is primarily sourced as a high-purity reference standard, a cold blocking agent for competitive binding assays, and a baseline comparator for neuropharmacological screening. Unlike generic antipsychotics, raclopride is defined by its moderate receptor affinity (Kd ~ 1.2-1.8 nM) and exceptionally low non-specific binding (<5%), which allows it to establish precise dynamic equilibriums in both in vitro and in vivo models [1]. These properties make it the definitive benchmark material for quantifying striatal dopamine receptor occupancy and endogenous dopamine release without the confounding background noise associated with broader-spectrum analogs.

Research Fit

Substituting raclopride with generic D2 antagonists like haloperidol, sulpiride, or even high-affinity radioligand precursors like spiperone or fallypride introduces severe methodological flaws. Spiperone and haloperidol exhibit significant cross-reactivity with 5-HT2A and alpha-adrenergic receptors, forcing laboratories to procure and co-administer blocking agents like ketanserin to isolate the D2 signal, which increases assay complexity and batch-to-batch variability[1]. Conversely, while fallypride offers higher D2 affinity, this tight binding prevents it from being effectively displaced by endogenous dopamine fluctuations. Consequently, substituting raclopride with fallypride in dynamic release assays blunts the measurable signal, rendering it unsuitable for amphetamine-challenge models or competitive displacement screens [2].

Substitution Risk

References

- [1] Hall, H., et al. (1990). Comparison of the in vitro receptor binding properties of N-[3H]methylspiperone and [3H]raclopride to rat and human brain membranes. Journal of Neurochemistry, 55(6), 2048-2057.

- [2] Slifstein, M., et al. (2010). Striatal and extrastriatal dopamine release measured with PET and [18F]fallypride. Synapse, 64(5), 350-362.

Sensitivity to Endogenous Dopamine Displacement

Raclopride's moderate binding affinity allows it to be readily displaced by endogenous dopamine, a critical feature for dynamic imaging and release assays. In comparative models measuring amphetamine-induced dopamine release, raclopride demonstrates robust and quantifiable displacement in the striatum. In contrast, fallypride, due to its higher affinity, is highly resistant to displacement by baseline or stimulated endogenous dopamine, resulting in significantly smaller effect sizes and increased variance in release metrics[1].

| Evidence Dimension | Displacement by endogenous dopamine (amphetamine challenge) |

| Target Compound Data | Kd ~ 1.2-1.8 nM (Readily displaced by endogenous dopamine) |

| Comparator Or Baseline | Fallypride (Kd < 0.1 nM, highly resistant to displacement) |

| Quantified Difference | Raclopride's ~15-fold lower affinity allows competitive displacement, whereas fallypride yields blunted dynamic signals. |

| Conditions | In vivo amphetamine challenge models (striatum) |

Procuring raclopride is essential for laboratories measuring dynamic neurotransmitter release, as high-affinity alternatives will yield false negatives or blunted signals.

Assay Simplification via Absolute D2/D3 Selectivity

Raclopride provides absolute selectivity for D2/D3 receptors over 5-HT2A, D1, and D4 receptors. In standard receptor binding assays, raclopride binds exclusively to the target sites without off-target interference. When utilizing spiperone or N-methylspiperone (NMSP) as a comparator, researchers must add 40 nM ketanserin to the assay buffer to block 5-HT2A receptors and prevent false-positive signals [1].

| Evidence Dimension | Requirement for secondary receptor blocking agents |

| Target Compound Data | 0 nM ketanserin required (inherently selective for D2/D3) |

| Comparator Or Baseline | Spiperone / NMSP (Requires 40 nM ketanserin to block 5-HT2A) |

| Quantified Difference | Complete elimination of secondary 5-HT2A blocking agents in the assay formulation. |

| Conditions | In vitro receptor binding assays and autoradiography |

Using raclopride eliminates the need for secondary blocking agents, streamlining high-throughput screening workflows and reducing reagent costs and assay variability.

Dissociation Kinetics and Non-Specific Binding Reduction

The utility of a cold reference standard in competitive assays depends heavily on its dissociation kinetics. Raclopride exhibits a rapid dissociation half-life of approximately 1.19 minutes in vitro, coupled with exceptionally low non-specific binding (<5% of total binding). In direct comparison, N-methylspiperone (NMSP) demonstrates a prolonged dissociation half-life of 14.8 minutes and binds to additional accessory sites, complicating kinetic modeling and increasing background noise [1].

| Evidence Dimension | In vitro dissociation half-life |

| Target Compound Data | 1.19 minutes (with <5% non-specific binding) |

| Comparator Or Baseline | N-methylspiperone (14.8 minutes) |

| Quantified Difference | 12.4-fold faster dissociation half-life for raclopride. |

| Conditions | In vitro striatal membrane binding assays |

Raclopride's rapid kinetics and low background make it the optimal standard for rapid-turnaround competitive displacement assays and precise kinetic modeling.

Cold Reference for Dopamine Release Assays

Directly following its superior sensitivity to endogenous dopamine displacement, raclopride is the mandatory procurement choice for labs conducting amphetamine-challenge models or dynamic dopamine release imaging [1].

High-Throughput D2/D3 Receptor Screening

Because it does not require 5-HT2A blocking agents like ketanserin, raclopride is the ideal selective ligand for establishing baseline D2/D3 occupancy in large-scale neuropharmacological drug screening [2].

Competitive Blocking in Autoradiography and PET Validation

Leveraging its 1.19-minute dissociation half-life and <5% non-specific binding, raclopride is optimally suited as a cold blocker to validate the specific binding of novel radiotracers in preclinical development [2].

Application Fit

References

- [1] Slifstein, M., et al. (2010). Striatal and extrastriatal dopamine release measured with PET and [18F]fallypride. Synapse, 64(5), 350-362.

- [2] Hall, H., et al. (1990). Comparison of the in vitro receptor binding properties of N-[3H]methylspiperone and [3H]raclopride to rat and human brain membranes. Journal of Neurochemistry, 55(6), 2048-2057.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

Explore Compound Types

O4Si-4